molecular formula C16H18N4O2S B7463829 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide

Cat. No. B7463829
M. Wt: 330.4 g/mol
InChI Key: PJQXEXNXUAKXTE-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide, also known as BZPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BZPP is a synthetic compound that has been developed as a potential inhibitor of certain enzymes in the body.

Mechanism of Action

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide works by binding to the active site of the target enzyme, preventing it from carrying out its normal function. This inhibition of enzyme activity can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the growth and proliferation of cancer cells. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has also been shown to have anti-inflammatory effects, which could make it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a relatively low molecular weight, which makes it easy to study using a variety of different techniques. However, there are also limitations to the use of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide in laboratory experiments. It has not yet been extensively studied in vivo, which means that its effects on living organisms are not well understood.

Future Directions

There are a number of potential future directions for research on 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide. One area of interest is in the development of new cancer treatments. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has shown promise as an inhibitor of certain enzymes that are involved in cancer cell growth and proliferation. Further research could lead to the development of new cancer drugs that use 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide as a key component. Another potential future direction is in the development of new anti-inflammatory drugs. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to have anti-inflammatory effects, which could make it a potential candidate for the development of new drugs to treat inflammatory diseases.

Synthesis Methods

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide can be synthesized using a multistep process that involves the reaction of several different chemical compounds. The first step involves the reaction of 2-aminobenzoxazole with thionyl chloride to form 2-chlorobenzoxazole. This is then reacted with sodium sulfide to form 2-benzoxazolylthiol. The final step involves the reaction of 2-benzoxazolylthiol with 2-(3-bromo-1-propanoyl)pyrazole in the presence of triethylamine to form 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to have potential applications in scientific research. One area of interest is in the study of enzymes that play a role in cancer development. 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This makes it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10(2)20-14(8-9-17-20)19-15(21)11(3)23-16-18-12-6-4-5-7-13(12)22-16/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQXEXNXUAKXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-propan-2-ylpyrazol-3-yl)propanamide

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